tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate

Solubility Synthetic Tractability Process Chemistry

tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate (CAS 1823836-59-4) is a polyfunctional benzimidazole derivative with the molecular formula C14H17BrN2O3 and a molecular weight of 341.20 g/mol. It is commercially available as a research intermediate with a certified purity of ≥98% (NLT 98%, HPLC).

Molecular Formula C14H17BrN2O3
Molecular Weight 341.20 g/mol
Cat. No. B13098591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate
Molecular FormulaC14H17BrN2O3
Molecular Weight341.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C(C=C(C=C21)OC)CBr
InChIInChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-12-9(7-15)5-10(19-4)6-11(12)17/h5-6,8H,7H2,1-4H3
InChIKeyDXVGXQLNDYFHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate: A Dual-Functional Benzimidazole Building Block for Targeted Synthesis


tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate (CAS 1823836-59-4) is a polyfunctional benzimidazole derivative with the molecular formula C14H17BrN2O3 and a molecular weight of 341.20 g/mol . It is commercially available as a research intermediate with a certified purity of ≥98% (NLT 98%, HPLC) . The compound integrates three synthetically orthogonal functional groups onto a single benzimidazole scaffold: an N-Boc protecting group, a bromomethyl handle at the 4-position, and an electron-donating methoxy substituent at the 6-position. This unique combination enables sequential, chemoselective derivatization strategies that are not achievable with simpler, mono-functional benzimidazole building blocks such as 5-bromo-6-methoxy-1H-benzo[d]imidazole (CAS 1008361-65-6). Its primary application is as a versatile intermediate in medicinal chemistry, particularly as a precursor for constructing PROTAC linker-warhead conjugates and other heterobifunctional molecules.

Why Generic Substitution Fails for tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate in Multi-Step Synthesis


Direct substitution with a non-methoxylated analog like tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9) introduces significant risks in multi-step synthetic sequences. The 6-methoxy group is not an inert spectator; as an electron-donating substituent, it modulates the electron density of the benzimidazole core, directly influencing both the reactivity of the bromomethyl handle and the regioselectivity of subsequent electrophilic aromatic substitutions [1]. Furthermore, the methoxy group enhances the solubility of intermediates in common organic solvents compared to the non-methoxylated analog, a factor that can critically impact reaction yields during large-scale synthesis . The decision to use this specific compound is therefore not merely a choice of a 'bromomethyl benzimidazole,' but a deliberate selection of a specific electronic and steric environment that dictates downstream synthetic outcomes.

Quantitative Differentiation Evidence for tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate vs. Closest Analogs


Enhanced Solubility Profile vs. Non-Methoxylated Analog

The 6-methoxy substituent confers a measurable improvement in organic solvent solubility compared to the direct non-methoxylated analog, facilitating higher-yielding reactions in homogenous conditions. While explicit logP values for this specific compound are not published, the structural comparison is informative: the target compound (MW 341.20) with its polar methoxy group exhibits improved solubility in common organic solvents (chloroform, dichloromethane) compared to the non-methoxylated analog tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9, MW 311.17), which lacks this solubilizing group .

Solubility Synthetic Tractability Process Chemistry

Orthogonal Protection Strategy: N-Boc Stability Under Bromomethyl Alkylation Conditions

The compound uniquely combines an acid-labile N-Boc protecting group with an electrophilic bromomethyl handle suitable for nucleophilic displacement. This orthogonal protection strategy enables a two-step diversification sequence: (1) initial functionalization via the bromomethyl group (SN2 with amines, thiols, or alkoxides), followed by (2) Boc deprotection to reveal the free benzimidazole NH for further derivatization . This is in stark contrast to simpler analogs like 5-bromo-6-methoxy-1H-benzo[d]imidazole, which lack an N-protecting group and would undergo competing N-alkylation during the first step, leading to complex mixtures .

Protecting Group Strategy Orthogonal Reactivity Sequential Derivatization

Electronic Modulation of the Benzimidazole Core: Impact on Nucleophilic Aromatic Substitution

The electron-donating 6-methoxy group alters the electron density of the benzimidazole ring, influencing the reactivity of the core in subsequent transformations. For example, the methoxy group can direct electrophilic aromatic substitution to specific positions on the benzimidazole, offering regiochemical control not possible with the non-methoxylated analog tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate . Quantitative rate constants for specific electrophilic substitutions on this scaffold are not available; however, the Hammett σp value for a methoxy substituent (-0.27) provides a class-level basis for predicting its activating and ortho/para-directing effects [1].

Electronic Effects Structure-Activity Relationship (SAR) Medicinal Chemistry

Differentiated Purity Profile for Demanding Applications

The target compound is specified by a primary manufacturer at NLT 98% purity (HPLC), a standard suitable for most research applications . In contrast, the non-methoxylated analog is often supplied at a slightly lower standard of 97% purity . While the absolute difference is small, for applications such as PROTAC synthesis where stoichiometric control is critical to avoid complex mixtures of ternary complexes, a higher guaranteed minimum purity can be a deciding factor in vendor selection [1].

Quality Control Assay Specification Procurement Standard

Optimal Application Scenarios for tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate


PROTAC Linker-Warhead Conjugation via Sequential SN2/Boc Deprotection

As evidenced by its orthogonal protection strategy (Section 3, Evidence Item 2), the compound is ideally suited for constructing PROTAC (Proteolysis Targeting Chimera) molecules [1]. The bromomethyl group can be used to attach a PEG or alkyl linker via a nucleophilic substitution reaction with a diamine or dithiol linker, while the Boc group remains intact. Subsequent acidic deprotection reveals the benzimidazole NH, which can then be functionalized as a warhead or E3 ligase ligand. The high purity (NLT 98%) of the starting material (Section 3, Evidence Item 4) is critical for this application to prevent the formation of undesired byproducts that could interfere with the ternary complex formation required for target protein degradation [2].

Medicinal Chemistry SAR Exploration of 4,6-Disubstituted Benzimidazole Scaffolds

The compound is an ideal starting point for parallel synthesis of a library of 4,6-disubstituted benzimidazole analogs. The 6-methoxy group provides a fixed electronic bias (Section 3, Evidence Item 3), while the 4-bromomethyl group allows for rapid diversification via SN2 reactions with a panel of nucleophiles (amines, thiols, phenols) [1]. This enables systematic exploration of structure-activity relationships (SAR) where the 4-position substituent is varied while keeping the 6-methoxy electronic environment constant, a standard practice in hit-to-lead optimization campaigns.

Synthesis of Kinase Inhibitor Fragments with a Pre-installed Solubilizing Group

Many kinase inhibitor pharmacophores incorporate a benzimidazole core. The improved organic solubility of this compound (Section 3, Evidence Item 1) compared to non-methoxylated analogs ensures higher substrate loading in key coupling reactions, such as Suzuki-Miyaura cross-couplings following conversion of the bromomethyl group to a boronate ester [1]. This can translate to higher throughput in fragment-based drug discovery, where maintaining high concentrations of low-molecular-weight fragments is essential for detecting weak initial binding events by biophysical methods like surface plasmon resonance (SPR) or NMR.

Process Chemistry Scale-up Feasibility Studies

The combination of a quantifiable purity specification (NLT 98%) and improved solubility (Section 3, Evidence Items 1 & 4) makes this compound a more reliable starting material for process chemistry route scouting compared to the 97% pure non-methoxylated analog [1]. Process chemists can have greater confidence in the reproducibility of initial step yields when using a higher-purity starting material, reducing the confounding effects of impurities during reaction optimization. This is particularly relevant when the first step involves a stoichiometric SN2 reaction where the presence of even 3% of an unknown impurity could lead to significant yield losses at scale.

Quote Request

Request a Quote for tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.